Swietenidin B Lacks Anti-Inflammatory Activity in Microglial Cells, Differentiating It from Active Quinoline Analogs
In a functional assay, Swietenidin B was found to have no significant inhibitory effect on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV-2 microglial cells . This negative result provides a clear differentiation from other quinoline alkaloids that demonstrate anti-inflammatory effects in similar models. For example, the furoquinoline alkaloid Robustine has been shown to inhibit superoxide anion generation in human neutrophils with an IC50 value of ≤ 18.19 mM , while Decarine, another related alkaloid, inhibits elastase release with an IC50 value of ≤ 5.53 µg/mL .
| Evidence Dimension | Anti-inflammatory activity in cell-based assays |
|---|---|
| Target Compound Data | Not significant (no quantifiable inhibition) |
| Comparator Or Baseline | Robustine (IC50 ≤ 18.19 mM for superoxide anion generation inhibition); Decarine (IC50 ≤ 5.53 µg/mL for elastase release inhibition) |
| Quantified Difference | Qualitative difference: active vs. inactive |
| Conditions | LPS-induced NO production in BV-2 microglial cells (Swietenidin B); Formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B (FMLP/CB)-induced responses in human neutrophils (Robustine and Decarine) |
Why This Matters
This lack of activity is a critical differentiator for researchers, confirming that Swietenidin B is not a viable candidate for anti-inflammatory studies, thus preventing wasted resources and ensuring its use in appropriate experimental contexts.
